Dasolampanel etibutil is a novel compound classified as a selective antagonist of the ionotropic glutamate receptor 5 (iGluR5). This compound is primarily investigated for its potential therapeutic applications in treating conditions such as diabetic neuropathy and pain management. The compound is part of a broader category of heterocyclic compounds, specifically fused-ring heterocycles, which are characterized by multiple interconnected rings that share atoms and bonds.
Dasolampanel etibutil has been included in clinical trials aimed at understanding its efficacy in alleviating painful diabetic neuropathy. Its classification as a selective antagonist highlights its role in modulating glutamatergic signaling pathways, which are crucial in various neurological processes. The compound's structure allows it to interact specifically with the iGluR5 receptor, offering insights into its potential use in neuropharmacology .
The synthesis of dasolampanel etibutil involves several intricate steps that begin with the formation of its core structure. Initial synthetic routes typically utilize established organic chemistry techniques, including:
The synthesis process has been documented with specific attention to yield optimization and purity assessment, ensuring that the final product meets the necessary pharmacological standards.
Dasolampanel etibutil possesses a complex molecular structure typical of heterocyclic compounds. The elemental composition includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl). The molecular formula can be summarized as follows:
The three-dimensional conformation of dasolampanel etibutil facilitates its interaction with iGluR5, demonstrating significant spatial orientation that is critical for receptor binding .
Dasolampanel etibutil undergoes various chemical reactions typical for small organic molecules. Key reactions include:
The detailed mechanistic pathways of these reactions are crucial for understanding how modifications can influence the pharmacokinetic properties of dasolampanel etibutil .
The mechanism of action for dasolampanel etibutil primarily involves its antagonistic effects on the ionotropic glutamate receptor 5. By binding to this receptor, dasolampanel etibutil inhibits glutamate-mediated excitatory neurotransmission, which is implicated in various pain pathways and neuroinflammatory processes.
This modulation can lead to a reduction in nociceptive signaling, making it a potential candidate for treating conditions characterized by excessive pain signaling, such as neuropathic pain syndromes .
Dasolampanel etibutil exhibits several notable physical and chemical properties:
These properties play a significant role in determining the compound's formulation for therapeutic use .
Dasolampanel etibutil has potential applications in several scientific domains:
Dasolampanel etibutil (Chemical name: 2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(1H-1,2,3,4-tetrazol-5-yl)phenoxy]-decahydroisoquinoline-3-carboxylate) exhibits a complex polycyclic structure with four defined stereocenters. The absolute configuration is specified as 3S, 4aS, 6S, and 8aR, confirming a rigid, three-dimensional orientation critical for biological activity. This stereochemical precision influences its binding affinity to the iGluR5 receptor, as the spatial arrangement of pharmacophores must align with the target's binding pocket. The decahydroisoquinoline core adopts a trans-fused perhydroisoquinoline ring system, stabilized by the specific stereochemistry at positions 3, 4a, 6, and 8a. This configuration governs the molecule's overall topology, ensuring optimal interaction with the kainate receptor subtype [3] [5].
Table 1: Stereochemical Configuration of Dasolampanel Etibutil
Stereocenter Position | Absolute Configuration | Structural Role |
---|---|---|
C-3 | S | Carboxylate ester linkage orientation |
C-4a | S | Ring fusion stability |
C-6 | S | Phenoxy-tetrazole moiety orientation |
C-8a | R | Nitrogen conformational geometry |
The systematic IUPAC name is: 2-ethylbutyl (3S,4aS,6S,8aR)-6-(3-chloro-2-(1H-tetrazol-5-yl)phenoxy)decahydroisoquinoline-3-carboxylate. This name delineates the ester linkage (2-ethylbutyl carboxylate), the stereochemically defined decahydroisoquinoline scaffold, and the ortho-substituted chlorophenyl-tetrazole pharmacophore.
The canonical SMILES string is:CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)OC3=CC=CC(Cl)=C3C4=NN=NN4
This SMILES notation explicitly encodes:
CCC(CC)COC(=O)
) @@
and @
symbols (e.g., [C@@H]
, [C@H]
) C1C[C@H]2...CN1
) OC3=CC=CC(Cl)=C3C4=NN=NN4
) [3] [5]. Dasolampanel etibutil has the molecular formula C₂₃H₃₂ClN₅O₃, corresponding to a molecular weight of 461.99 g/mol (monoisotopic mass: 461.2194 Da). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 462.2272 [M+H]⁺, with key fragments arising from cleavage of the ester linkage (m/z 304.1658) and tetrazole ring scission (m/z 186.0321). Isotopic patterns show a characteristic chlorine doublet (3:1 intensity ratio) at m/z 461/463, supporting the presence of a single chlorine atom [1] [3].
Predicted physicochemical parameters indicate low aqueous solubility (0.00895 mg/mL) and moderate lipophilicity (cLogP = 4.24). These properties stem from the bulky 2-ethylbutyl ester and the aromatic tetrazole-phenoxy system. Computational models (ALOGPS) suggest a polar surface area of 102.02 Ų, exceeding typical thresholds for optimal membrane permeability (>140 Ų often limits CNS penetration). Despite this, moderate bioavailability is predicted due to:
Table 2: Key Predicted Physicochemical Properties
Property | Value | Prediction Method | Biological Implication |
---|---|---|---|
Molecular Weight | 461.99 g/mol | HRMS | Meets Lipinski criteria |
cLogP | 4.24 | ALOGPS | Moderate lipophilicity |
Water Solubility | 0.00895 mg/mL | ALOGPS | Low, may require formulation |
Polar Surface Area | 102.02 Ų | ChemAxon | Moderate membrane permeability |
H-bond Donors | 2 | Structure-based | Tetrazole NH and decahydroisoquinoline NH |
H-bond Acceptors | 6 | Structure-based | Ester, ether, tetrazole N |
Though not explicitly detailed in clinical reports, tosylate salt formation is a feasible derivatization strategy for Dasolampanel etibutil. The tertiary amine in the decahydroisoquinoline core (pKₐ ~6.73) can be protonated by p-toluenesulfonic acid to form a crystalline tosylate salt. This modification would enhance:
Synthesis would involve reacting Dasolampanel etibutil free base with 1.0 equivalent of p-toluenesulfonic acid in aprotic solvents (e.g., acetonitrile or ethyl acetate), followed by anti-solvent crystallization. The tetrazole moiety (pKₐ ~3.93) remains unionized at physiological pH, ensuring receptor binding is unaltered. Tosylate salts typically exhibit superior hygroscopic stability compared to hydrochlorides, reducing decomposition risks during storage. Accelerated stability studies (40°C/75% RH) would be warranted to confirm degradation thresholds (<5% over 6 months) [2] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8